molecular formula C12H18N4O B2525141 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone CAS No. 2034355-49-0

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone

Cat. No.: B2525141
CAS No.: 2034355-49-0
M. Wt: 234.303
InChI Key: HFSXWQNPZAVUER-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click chemistry” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Introduction of the Cyclopropyl Group: The final step involves the addition of the cyclopropyl group, which can be achieved through a variety of methods, including cyclopropanation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperidine and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-butylethanone: Similar structure but with a butyl group instead of a cyclopropyl group.

Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can result in different biological activities and binding affinities compared to similar compounds.

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.29 g/mol
  • CAS Number : Not available in the provided sources.

Structural Features

The compound features a piperidine ring substituted with a triazole moiety, which is known for its role in enhancing biological activity. The cyclopropyl group contributes to the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound could possess similar properties. Specifically:

  • Minimum Inhibitory Concentration (MIC) values were reported for various triazole derivatives against Escherichia coli and Staphylococcus aureus, indicating potential efficacy in treating infections caused by these pathogens .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A related study found that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest:

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHCT1166.2
This compoundTBD

The specific IC50 for our compound remains to be determined through further experimental studies.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, triazole derivatives have shown promise in anti-inflammatory applications. The inhibition of pro-inflammatory cytokines has been observed in several studies involving triazole-based compounds. This suggests that our compound may also modulate inflammatory pathways effectively.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in cellular processes.
  • Receptor Modulation : The compound may interact with specific receptors implicated in disease pathways.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression in cancer cells.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various triazole derivatives against clinical isolates of bacteria. The study highlighted that modifications to the piperidine ring significantly influenced the antimicrobial potency.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that certain triazole derivatives induced apoptosis in cancer cells through mitochondrial pathways. This finding underscores the potential of compounds like this compound as candidates for further development in cancer therapy.

Properties

IUPAC Name

2-cyclopropyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(9-10-1-2-10)15-6-3-11(4-7-15)16-8-5-13-14-16/h5,8,10-11H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXWQNPZAVUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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